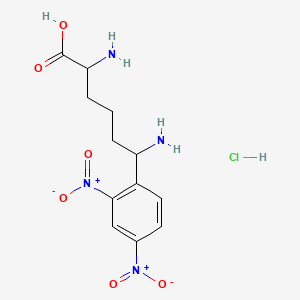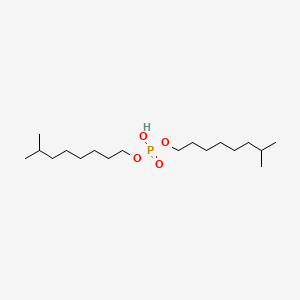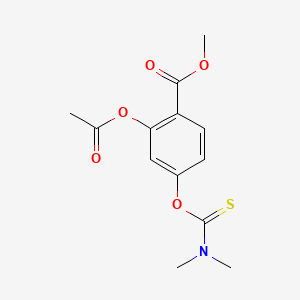
Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate is a complex organic compound with the molecular formula C11H13NO4S It is known for its unique chemical structure, which includes a dimethylamino group, a thioxomethoxy group, and an acetylsalicylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethylamine with a suitable thioxomethoxy precursor under controlled conditions. This is followed by the acetylation of the resulting intermediate with acetylsalicylic acid. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The thioxomethoxy group may participate in redox reactions, affecting cellular processes. The acetylsalicylate moiety can inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-((dimethylamino)phenyl)-o-acetylsalicylate
- Methyl 4-((dimethylamino)thioxomethoxy)-benzoate
- Methyl 4-((dimethylamino)thioxomethoxy)-2-hydroxybenzoate
Uniqueness
Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino and thioxomethoxy groups enhances its reactivity and potential for diverse applications. Its acetylsalicylate moiety adds anti-inflammatory properties, making it a compound of interest in medicinal chemistry .
Eigenschaften
CAS-Nummer |
94108-12-0 |
|---|---|
Molekularformel |
C13H15NO5S |
Molekulargewicht |
297.33 g/mol |
IUPAC-Name |
methyl 2-acetyloxy-4-(dimethylcarbamothioyloxy)benzoate |
InChI |
InChI=1S/C13H15NO5S/c1-8(15)18-11-7-9(19-13(20)14(2)3)5-6-10(11)12(16)17-4/h5-7H,1-4H3 |
InChI-Schlüssel |
GEHCHPPPQGTLNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=CC(=C1)OC(=S)N(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



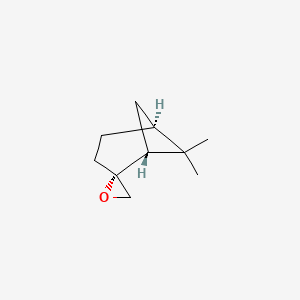
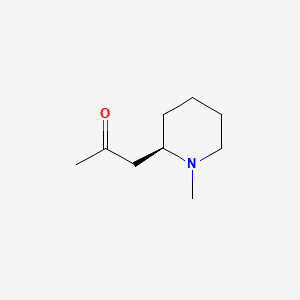

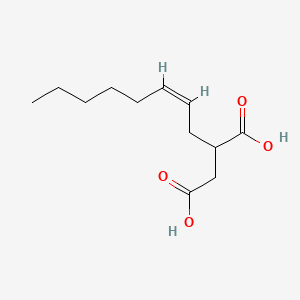
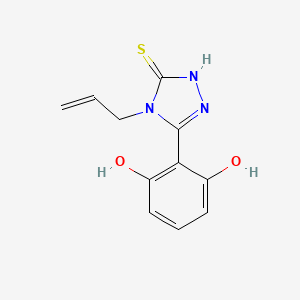
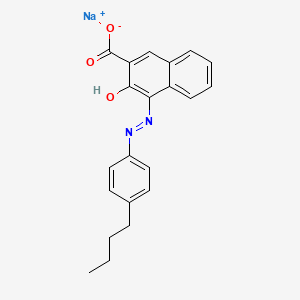
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)

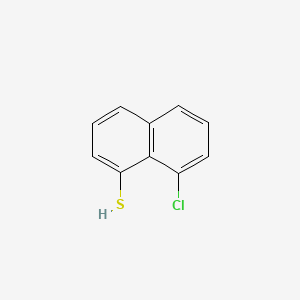
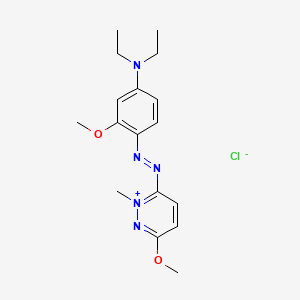
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
